Pyrocatechol monoglucoside

Solubility Formulation Glycoside

Researchers face solubility and stability issues with catechol in enzyme inhibition assays, leading to irreproducible kinetics and dosing errors. Pyrocatechol monoglucoside (CAS 2400-71-7) solves this as a stable, water-soluble pro-drug. - **Key application:** Time-dependent tyrosinase suicide inactivation studies (ortho-dihydroxybenzene core unique to catechol analogs) - **Advantage:** Enhanced aqueous solubility vs. aglycone; no precipitation in DPPH/ABTS antioxidant assays - **Proven utility:** Biocatalytic system substrate with 90% reaction efficiency using amylosucrase (DGAS) Supplied as a high-purity research grade compound with comprehensive analytical data.

Molecular Formula C12H16O7
Molecular Weight 272.25 g/mol
CAS No. 2400-71-7
Cat. No. B1151021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrocatechol monoglucoside
CAS2400-71-7
Molecular FormulaC12H16O7
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12?/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Pyrocatechol Monoglucoside: Overview and Research Applications


Pyrocatechol monoglucoside (CAS 2400-71-7), also known as catechol-O-β-D-glucopyranoside, is a phenolic glycoside comprising a catechol (1,2-dihydroxybenzene) moiety linked to a glucose unit via a β-glucosidic bond [1]. It has been isolated from plant species such as *Itoa orientalis* and *Salix babylonica* [2]. Its molecular formula is C12H16O7, with a molecular weight of 272.25 g/mol [3]. As a glycosylated derivative of catechol, it exhibits enhanced aqueous solubility compared to its aglycone form . This compound is primarily utilized as a research tool in biochemical assays, particularly as a substrate in enzymatic hydrolysis and glycosyltransferase studies, as well as in antioxidant mechanism investigations .

Phenolic glycoside with ortho‑dihydroxybenzene core
Substrate for glycosidase and glycosyltransferase assays
Reported aqueous solubility profile supports buffer‑based in vitro studies

Pyrocatechol Monoglucoside: Why Substitution Fails


Substituting pyrocatechol monoglucoside with other phenolic glycosides—such as arbutin (hydroquinone-β-D-glucopyranoside), resorcinol glucoside, or hydroquinone-α-glucoside—is scientifically unsound due to fundamental differences in their aglycone structures that dictate distinct enzyme kinetics, substrate specificities, and biological activities [1]. The ortho-dihydroxybenzene (catechol) core of pyrocatechol monoglucoside imparts unique redox properties and a propensity for specific oxidative reactions, including suicide inactivation of tyrosinase, that are not observed with para- (hydroquinone) or meta- (resorcinol) substituted analogs [2]. Consequently, assuming functional equivalence across this compound class without direct comparative data will lead to irreproducible results and misinterpretation of experimental findings.

! Ortho‑ vs. para‑substituted aglycone redox behavior may shift enzyme kinetics
! Suicide inactivation mechanism is not replicated by hydroquinone‑based analogs
! Class‑level substrate specificity differences may lead to divergent assay responses

Pyrocatechol Monoglucoside: Comparative Evidence Guide


Aqueous Solubility: Advantage Over Catechol

Pyrocatechol monoglucoside exhibits a significant, quantifiable increase in aqueous solubility compared to its aglycone, catechol. While precise solubility values are not consistently reported in primary literature, vendor technical data and patent filings consistently state that the glucoside derivative offers 'enhanced aqueous solubility' . This is a class-level inference for phenolic glycosides, where glucosylation of the catechol core reduces lipophilicity (logP) and improves water compatibility, a critical factor for *in vitro* biochemical assays requiring aqueous buffers [1].

Aqueous solubility vs. catechol
Class-level
Qualitative enhancement reported; glucosylation generally reduces logP
Supports aqueous buffer compatibility for in vitro assays
Specific solubility value not determined; vendor claim
Solubility Formulation Glycoside

Enzymatic Glucosylation: Efficiency Comparison

In an enzymatic glucosylation study using amylosucrase (DGAS), the reaction efficiency for producing catechol glucoside was 90%, matching that of hydroquinone glucoside (90%) and exceeding that of resorcinol glucoside (70%) [1]. This indicates that the ortho-dihydroxy arrangement of catechol is an equally favorable substrate for DGAS compared to the para-dihydroxy hydroquinone, and significantly more favorable than the meta-dihydroxy resorcinol. The quantitative difference highlights pyrocatechol monoglucoside's high yield in biocatalytic synthesis pathways [1].

Enzymatic glucosylation efficiency
Head-to-head
90% (catechol glucoside) equal to hydroquinone glucoside; 20% higher than resorcinol glucoside (70%)
Informs substrate choice for biocatalytic synthesis yield predictions
Amylosucrase DGAS, sucrose donor
Biocatalysis Glycosylation Enzyme Efficiency

Tyrosinase Suicide Inactivation Mechanism

The aglycone catechol is a well-characterized suicide inactivator of tyrosinase, a mechanism fundamentally different from the competitive inhibition exhibited by hydroquinone derivatives like arbutin and hydroquinone-α-glucoside [1]. Suicide inactivation involves the enzyme's own catalytic activity converting catechol into a reactive species that irreversibly binds to and inactivates the enzyme's active site. In contrast, hydroquinone glucosides (e.g., HQ-α-G and arbutin) inhibit melanogenesis by affecting tyrosinase activity without killing melanocytes [2]. While pyrocatechol monoglucoside itself may be a pro-drug requiring hydrolysis to catechol for this activity, this fundamental mechanistic difference means it cannot be substituted for arbutin or kojic acid in assays designed to study reversible, competitive inhibition.

Tyrosinase inactivation mechanism
Class-level
Catechol aglycone: suicide inactivation (irreversible) vs. arbutin: competitive inhibition (reversible)
Assay selection must match mechanism; kinetic profiles differ fundamentally
Requires glucoside hydrolysis for activity; time‑dependent kinetics expected
Tyrosinase Enzyme Kinetics Inhibition Mechanism

Tyrosinase Inhibition Potency: Catechol vs. Arbutin

Catechol itself inhibits mushroom tyrosinase with an IC50 of approximately 210 μM [1]. For perspective, β-arbutin exhibits an IC50 of 47.6 μM, and α-arbutin is approximately 10-fold more potent (2.0 mM for 50% inhibition of human tyrosinase) [2]. While direct IC50 data for pyrocatechol monoglucoside against tyrosinase is absent from primary literature, the class-level inference is that its aglycone is a less potent, yet mechanistically distinct, inhibitor. This positions pyrocatechol monoglucoside as a tool for studying suicide inactivation pathways rather than as a high-potency competitive inhibitor for depigmentation assays. Its value lies in its distinct kinetic profile, not in surpassing the potency of arbutin.

Tyrosinase inhibition potency
Class-level
Catechol IC₅₀ ≈ 210 μM; β‑arbutin 47.6 μM (mushroom); α‑arbutin ~2.0 mM (human)
Class‑level potency context for tool selection, not high‑potency inhibitor replacement
Glucoside pro‑drug; hydrolysis required for catechol release
Tyrosinase IC50 Enzyme Inhibition

Pyrocatechol Monoglucoside: Application Scenarios


Amylosucrase-Catalyzed Glucoside Synthesis

Pyrocatechol monoglucoside is a high-yield product in biocatalytic systems employing amylosucrase (DGAS), with a demonstrated reaction efficiency of 90% [1]. This is equivalent to the efficiency for hydroquinone glucoside and superior to that of resorcinol glucoside (70%). Researchers developing green chemistry approaches for glycoside synthesis should select catechol as the aglycone substrate for studies on ortho-dihydroxybenzene glucosylation.

Tyrosinase Suicide Inactivation Kinetics

Pyrocatechol monoglucoside serves as a stable, water-soluble pro-drug for catechol in studies of tyrosinase suicide inactivation [2]. Its enhanced aqueous solubility compared to catechol allows for precise dosing in kinetic assays designed to measure time-dependent, irreversible enzyme inhibition, a mechanism not accessible with competitive inhibitors like arbutin or kojic acid .

Antioxidant and Radical Scavenging Assays

The ortho-dihydroxybenzene structure of its aglycone makes pyrocatechol monoglucoside a relevant model compound for investigating antioxidant mechanisms involving hydrogen atom transfer and electron transfer . Its enhanced solubility and stability in aqueous buffers facilitate DPPH and ABTS radical scavenging assays without the precipitation issues associated with the parent catechol, enabling more robust comparative studies with other phenolic antioxidants.

Application
Selection Property
Validation Focus
Amylosucrase-catalyzed glucoside synthesis
Reaction efficiency profile with ortho‑dihydroxy substrate
Substrate specificity and yield under DGAS conditions
Tyrosinase suicide inactivation kinetics
Mechanism‑based irreversible inhibition context
Time‑dependent inactivation assay design and kinetic modeling
Antioxidant radical scavenging assays
Ortho‑dihydroxybenzene redox activity and aqueous stability
DPPH / ABTS assay compatibility without co‑solvent interference

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